molecular formula C7H5BBrFO4 B8118962 6-Bromo-3-carboxy-2-fluorophenylboronic acid

6-Bromo-3-carboxy-2-fluorophenylboronic acid

Cat. No.: B8118962
M. Wt: 262.83 g/mol
InChI Key: TWOYTFLVFNPJDL-UHFFFAOYSA-N
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Description

6-Bromo-3-carboxy-2-fluorophenylboronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with bromine, carboxyl, and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-carboxy-2-fluorophenylboronic acid typically involves the following steps:

    Fluorination: Fluorine can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF).

    Carboxylation: The carboxyl group can be introduced through carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.

    Boronic Acid Formation: The boronic acid group is typically introduced via a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron (B₂pin₂) as the boron source.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically converting the boronic acid group to a hydroxyl group.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an aldehyde or alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

    Oxidation: 6-Bromo-3-carboxy-2-fluorophenol.

    Reduction: 6-Bromo-3-hydroxy-2-fluorophenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the substituent introduced.

Scientific Research Applications

6-Bromo-3-carboxy-2-fluorophenylboronic acid is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Biology: In the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: In the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-3-carboxy-2-fluorophenylboronic acid exerts its effects typically involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorophenylboronic acid
  • 4-Bromo-3-carboxyphenylboronic acid
  • 6-Bromo-2-fluorophenylboronic acid

Uniqueness

6-Bromo-3-carboxy-2-fluorophenylboronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and fluorine atoms, along with a carboxyl group, provides a versatile platform for further functionalization and synthesis of complex molecules.

Properties

IUPAC Name

3-borono-4-bromo-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOYTFLVFNPJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)O)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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